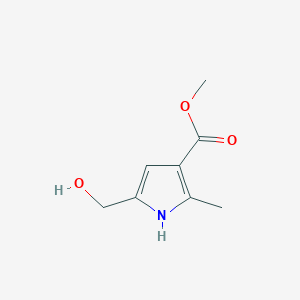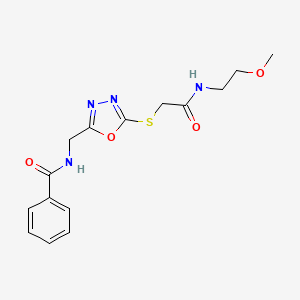![molecular formula C22H16N4O3S2 B2778727 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-48-6](/img/new.no-structure.jpg)
1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex chemical structure combining an oxadiazole, phenyl group, and thienopyrimidine moiety. Each of these parts brings specific chemical properties that can make it highly versatile in various applications.
Métodos De Preparación
Synthetic Routes
The synthesis of 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the formation of the oxadiazole ring, thienopyrimidine core, and subsequent coupling reactions.
Formation of the Oxadiazole Ring:
Reactants: Using hydrazides and carboxylic acids
Conditions: Heating in the presence of dehydrating agents
Synthesis of the Thienopyrimidine Core:
Reactants: Typically starting from aminothiophene and appropriate diketones
Conditions: Cyclization reactions involving acidic or basic catalysts
Coupling Reaction:
Reactants: Linking the oxadiazole and thienopyrimidine moieties through methylthio intermediates
Conditions: Solvent-mediated reactions, often with phase transfer catalysts
Industrial Production Methods
Scalability involves more efficient and eco-friendly catalytic processes, leveraging continuous flow chemistry for better yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation:
Conversion into sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.
Reduction:
Reduction of the oxadiazole ring using reducing agents like LiAlH4, producing amine derivatives.
Substitution:
Nucleophilic Substitution:
Electrophilic Substitution: Introducing electrophiles like bromine for halogenation.
Common Reagents and Conditions
Oxidizing Agents: H2O2, mCPBA
Reducing Agents: LiAlH4
Catalysts: Phase transfer catalysts, Lewis acids
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, hydrazines
Substitution Products: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Explored as a ligand for transition metal catalysis.
Material Science:
Biology
Pharmacology: Investigated for antimicrobial and anticancer properties.
Biochemistry: Studied as a probe for biochemical pathways.
Medicine
Drug Design: Potential in developing drugs targeting specific enzymes or receptors due to its multi-functional nature.
Industry
Agrochemicals: Possible use in designing more effective pesticides and herbicides.
Dyes and Pigments: Utilized in creating colorants with high stability.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Targets: Enzymes, receptors
Pathways Involved: May involve oxidative stress pathways, apoptosis induction in cells
Comparación Con Compuestos Similares
1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of heterocyclic rings and functional groups, which isn't commonly seen in similar compounds like:
4-(methylthio)phenyl derivatives: Less versatile compared to the multifaceted functionalities present here.
Other oxadiazole-thienopyrimidine hybrids: Typically lack the same breadth of applications.
List of Similar Compounds
3-(4-(methylthio)phenyl)-1,2,4-oxadiazole derivatives
Phenylthieno[3,2-d]pyrimidine compounds
There you have it—an in-depth article that explores the various aspects of this fascinating compound
Propiedades
Número CAS |
1226455-48-6 |
|---|---|
Fórmula molecular |
C22H16N4O3S2 |
Peso molecular |
448.52 |
Nombre IUPAC |
1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S2/c1-30-16-9-7-14(8-10-16)20-23-18(29-24-20)13-25-17-11-12-31-19(17)21(27)26(22(25)28)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Clave InChI |
XAVYJOZUIXLIBM-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(6-Ethoxypyridine-3-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2778645.png)
![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778652.png)

![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2778654.png)

![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2778659.png)

![methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2778661.png)

![2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B2778664.png)

